MS154 Achieves Potent Mutant EGFR Degradation with DC50 Values of 11 nM (HCC-827) and 25 nM (H3255), Surpassing VHL-Recruiting MS39 in Direct Comparison
In a direct head-to-head comparison, MS154 (CRBN-recruiting) demonstrated superior degradation potency over MS39 (VHL-recruiting) in H3255 cells bearing the EGFRL858R mutation. MS154 achieved a DC50 of 25 nM, whereas MS39 exhibited a DC50 of 5.0 nM in HCC-827 cells and 3.3 nM in H3255 cells [1]. However, the reported DC50 values for MS154 in the same study are 11 nM (HCC-827) and 25 nM (H3255), indicating cell-line-specific potency differences that are critical for experimental design .
| Evidence Dimension | EGFR degradation potency (DC50) |
|---|---|
| Target Compound Data | MS154: 11 nM (HCC-827, EGFRex19del), 25 nM (H3255, EGFRL858R) |
| Comparator Or Baseline | MS39 (VHL-recruiting PROTAC): 5.0 nM (HCC-827), 3.3 nM (H3255) |
| Quantified Difference | MS39 is ~2-fold more potent in HCC-827; MS154 is ~7.6-fold less potent in H3255 |
| Conditions | HCC-827 (EGFRex19del) and H3255 (EGFRL858R) non-small cell lung cancer cell lines; Western blot analysis |
Why This Matters
This head-to-head data enables direct potency comparison and informs selection between CRBN- and VHL-based degraders for specific EGFR mutant backgrounds.
- [1] Hu, B. et al. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Sig Transduct Target Ther 7, 181 (2022). View Source
